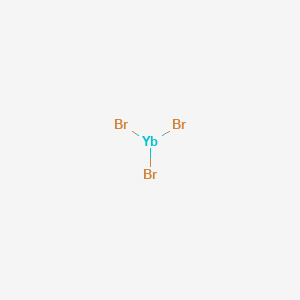
5-Allylmercapto-6-azauracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allylmercapto-6-azauracil is a chemical compound with the molecular formula C(_6)H(_7)N(_3)O(_2)S. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound features an allylmercapto group at the 5-position and an aza modification at the 6-position of the uracil ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allylmercapto-6-azauracil typically involves the following steps:
Starting Materials: The synthesis begins with uracil or a uracil derivative.
Introduction of the Allylmercapto Group: This step involves the introduction of an allylmercapto group at the 5-position. This can be achieved through nucleophilic substitution reactions using allyl mercaptan and appropriate catalysts.
Aza Modification: The aza modification at the 6-position is introduced through a series of reactions that may involve nitration, reduction, and subsequent cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Allylmercapto-6-azauracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the allylmercapto group or the uracil ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylmercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the allylmercapto group or the uracil ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-Allylmercapto-6-azauracil is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its interactions with nucleic acids and proteins. Its structural similarity to uracil makes it a useful tool for probing the mechanisms of RNA-related processes and for designing inhibitors of enzymes that interact with uracil derivatives.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of antiviral, anticancer, or antimicrobial agents due to its ability to interfere with nucleic acid metabolism.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Allylmercapto-6-azauracil involves its interaction with biological macromolecules. The compound can mimic uracil and incorporate into RNA, potentially disrupting normal RNA function. It may also inhibit enzymes that utilize uracil or its derivatives, thereby affecting nucleic acid metabolism and cellular processes.
Molecular Targets and Pathways
RNA Incorporation: The compound can be incorporated into RNA, leading to faulty RNA synthesis and function.
Enzyme Inhibition: It can inhibit enzymes such as thymidylate synthase or dihydrofolate reductase, which are involved in nucleotide synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Mercapto-6-azauracil: Lacks the allyl group but shares the mercapto and aza modifications.
5-Allylmercapto-uracil: Similar structure but without the aza modification.
6-Azauracil: Contains the aza modification but lacks the allylmercapto group.
Uniqueness
5-Allylmercapto-6-azauracil is unique due to the combination of the allylmercapto group and the aza modification. This dual modification imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-prop-2-enylsulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2H,1,3H2,(H2,7,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRGHKDRHYUZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907440 |
Source


|
| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10237-48-6 |
Source


|
| Record name | NSC107688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-[(Prop-2-en-1-yl)sulfanyl]-1,2,4-triazine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
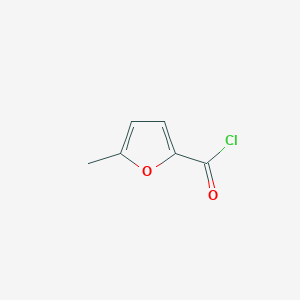
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
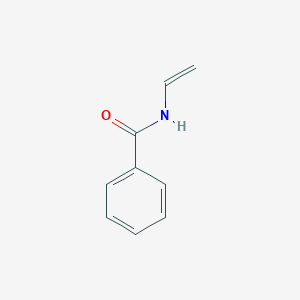
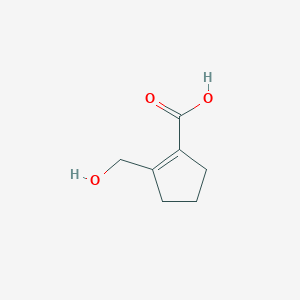
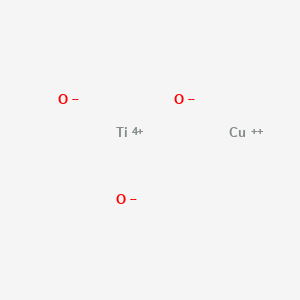
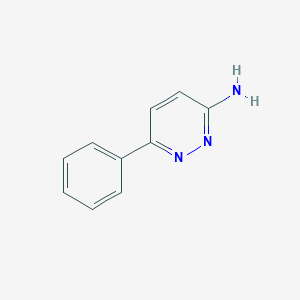
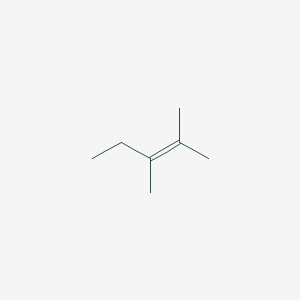
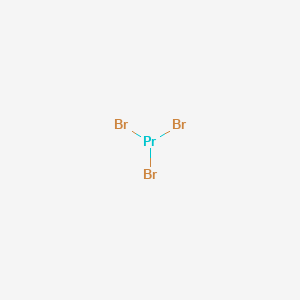
![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)
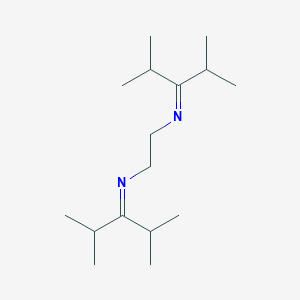
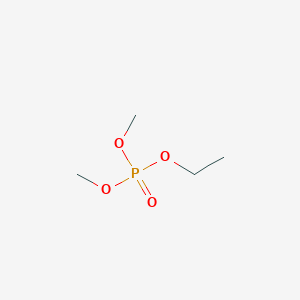
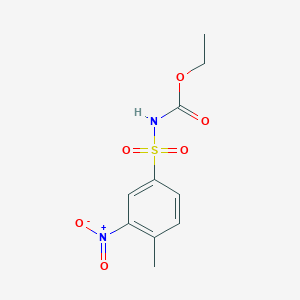
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
